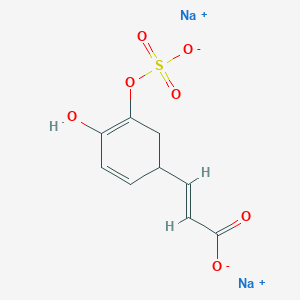
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienyl ring substituted with hydroxy and sulfonatooxy groups, and a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate typically involves multiple steps:
Formation of the Cyclohexadienyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxy and Sulfonatooxy Groups: The hydroxy group can be introduced via hydroxylation reactions, while the sulfonatooxy group can be added through sulfonation followed by esterification.
Formation of the Propenoate Moiety: This involves the reaction of the cyclohexadienyl intermediate with a suitable propenoate precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the propenoate moiety, leading to saturated derivatives.
Substitution: The sulfonatooxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Amino, th
Propiedades
Fórmula molecular |
C9H8Na2O7S |
|---|---|
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1-4,6,10H,5H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b4-2+;; |
Clave InChI |
NZPSNUPAWLVTLO-IKXJGISXSA-L |
SMILES isomérico |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)/C=C/C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)C=CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


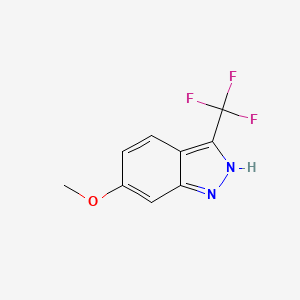
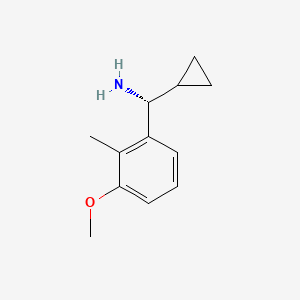
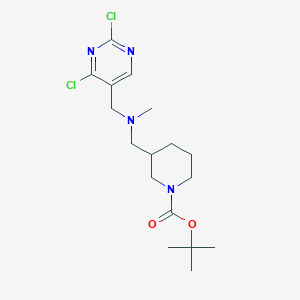

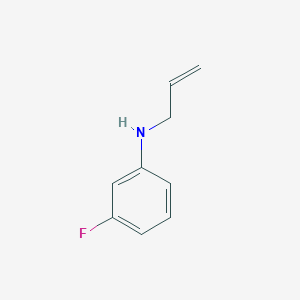
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)


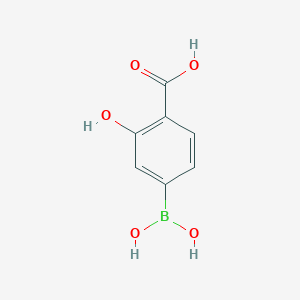
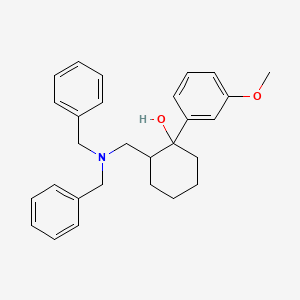
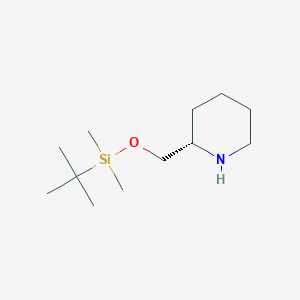
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
